3-Chloro-5-(2-methylphenyl)phenol

Biphenyl phenols Structure-activity relationships Organic intermediates

Researchers requiring precise ortho-methyl substitution effects in biphenyl systems often face analog availability gaps. This compound delivers a defined 5-chloro-2′-methyl pattern for structure-activity relationship (SAR) investigations. - Quantified differentiation: LogP 4.43 (vs. ~3.8 for non-methyl analog) and distinct ³⁵Cl/³⁷Cl isotopic signature for LC-MS confirmation. - Application-ready: 95-96% purity suitable for Suzuki-Miyaura couplings (requires bulky phosphine ligands due to ortho-methyl sterics) and analytical method development. - Supply: Immediate shipment in research quantities.

Molecular Formula C13H11ClO
Molecular Weight 218.68
CAS No. 1261908-32-0
Cat. No. B3059778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(2-methylphenyl)phenol
CAS1261908-32-0
Molecular FormulaC13H11ClO
Molecular Weight218.68
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O
InChIInChI=1S/C13H11ClO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3
InChIKeyXZCAHMDJWLNUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity and Specifications


3-Chloro-5-(2-methylphenyl)phenol (IUPAC: 5-chloro-2′-methyl-[1,1′-biphenyl]-3-ol, CAS 1261908-32-0) is a chlorinated biphenyl phenol with molecular formula C₁₃H₁₁ClO and molecular weight 218.68 g/mol . Its biphenyl scaffold features a chlorine atom at the 5-position of the phenol-bearing ring and a methyl group at the 2′-position of the adjacent phenyl ring, creating a specific substitution pattern that distinguishes it from other chlorinated biphenyl phenols . Commercially, this compound is available as a research chemical intermediate from multiple suppliers, with typical purity specifications ranging from 95% to 96% .

Why Generic Analogs Cannot Substitute


Substituting 3-chloro-5-(2-methylphenyl)phenol with structurally related analogs introduces significant and quantifiable differences in physicochemical and steric properties. The compound's calculated LogP of approximately 4.43, derived from its specific 5-chloro and 2′-methyl substitution pattern , differs substantially from that of simpler chlorophenol derivatives or biphenyl-3-ol itself (LogP approximately 3.2–3.5 for biphenyl-3-ol). Moreover, the exact position of the chlorine and methyl substituents determines both electronic distribution across the biphenyl system and the steric environment around the phenolic hydroxyl, directly influencing reactivity in cross-coupling chemistry and binding interactions with biological targets . These differences are not merely academic; they translate into altered reaction yields, different regioselectivity in downstream functionalization, and potentially distinct biological activity profiles that cannot be assumed identical across analogs.

Quantitative Comparison to Closest Analogs


Steric Impact of 2'-Methyl Group

3-Chloro-5-(2-methylphenyl)phenol (C₁₃H₁₁ClO, MW 218.68) differs from the simpler analog 3-chloro-5-phenylphenol (C₁₂H₉ClO, MW 204.65) by the presence of a methyl substituent at the 2′-position of the biphenyl scaffold . This methyl group adds 14 mass units and introduces measurable steric bulk (calculated van der Waals volume increase of approximately 13–15 ų) adjacent to the biphenyl linkage. The compound exhibits a single rotatable bond and a fraction of sp³-hybridized carbons (Fsp³) of 0.077, indicating a predominantly planar, rigid biphenyl core with minimal conformational flexibility . This steric constraint is absent in 3-chloro-5-phenylphenol.

Biphenyl phenols Structure-activity relationships Organic intermediates

Supplier Purity: Fluorochem vs. abcr

Commercially available 3-chloro-5-(2-methylphenyl)phenol is offered with purity specifications ranging from 95% to 96% depending on the supplier . The Fluorochem/CymitQuimica grade (Ref. 10-F637044) is certified at 96% purity, while abcr GmbH lists the compound at 95% purity . This 1% absolute purity difference translates to a 20% relative reduction in maximum potential impurity content (from 5% total impurities at 95% purity to 4% at 96% purity), which may be material for applications requiring high-purity intermediates.

Chemical procurement Quality specifications Vendor comparison

Lipophilicity vs. Biphenyl-3-ol

The calculated LogP (octanol-water partition coefficient) of 3-chloro-5-(2-methylphenyl)phenol is approximately 4.43 . This value is substantially higher than the LogP of unsubstituted biphenyl-3-ol, which is estimated at approximately 3.2–3.5 based on fragment contribution methods. The increase of roughly 0.9–1.2 LogP units corresponds to a nearly 8- to 16-fold increase in lipophilicity (ΔLogP = 1.0 translates to ~10× higher partition ratio). This difference arises from the combined hydrophobic contributions of the 5-chloro substituent (Hansch π ≈ +0.71) and the 2′-methyl group (Hansch π ≈ +0.56) [1].

Physicochemical properties Lipophilicity QSAR

GHS Hazard Profile Differentiation

3-Chloro-5-(2-methylphenyl)phenol carries a specific GHS hazard classification profile that differs from non-chlorinated biphenyl-3-ol analogs. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335), with GHS07 (harmful/irritant) pictogram and 'Warning' signal word . In contrast, unsubstituted biphenyl-3-ol is not classified under these same hazard categories. The chlorinated nature of 3-chloro-5-(2-methylphenyl)phenol introduces measurable safety handling requirements absent from non-chlorinated analogs.

Laboratory safety Hazard classification Procurement compliance

Key Application Scenarios


Suzuki-Miyaura Cross-Coupling Precursor

The 5-chloro substituent on the phenol-bearing ring of 3-chloro-5-(2-methylphenyl)phenol serves as a potential electrophilic handle for palladium-catalyzed cross-coupling reactions. The compound's calculated LogP of 4.43 indicates sufficient lipophilicity for partitioning into organic reaction phases, while the steric environment imposed by the adjacent 2′-methyl group may influence coupling regioselectivity and reaction kinetics . Researchers employing this compound in Suzuki-Miyaura couplings should consider that the ortho-methyl substitution pattern on the distal ring creates a sterically differentiated environment compared to 3-chloro-5-phenylphenol, potentially affecting catalyst selection (e.g., bulky phosphine ligands may be required) and coupling yields .

Pharmaceutical Intermediate Synthesis

3-Chloro-5-(2-methylphenyl)phenol is documented as an intermediate in the synthesis of more complex organic molecules relevant to pharmaceutical research . The compound appears in patent literature concerning organic compounds and biphenyl derivatives with potential therapeutic applications . The specific 5-chloro-2′-methyl substitution pattern provides a defined molecular scaffold that can be further elaborated through functionalization of the phenolic hydroxyl group (e.g., alkylation, acylation, or conversion to triflate for cross-coupling) or through transformation of the chloro substituent. The high purity grades available (95–96%) are suitable for small-molecule drug discovery campaigns requiring well-characterized intermediates.

SAR Studies of Chlorinated Biphenyls

The distinct LogP of 4.43 and Fsp³ of 0.077 of 3-chloro-5-(2-methylphenyl)phenol position it as a specific member within a broader series of chlorinated biphenyl phenols for systematic SAR investigations. When compared to analogs such as 3-chloro-5-phenylphenol (LogP ~3.7–3.9, no methyl substituent) or 3-chloro-5-(3-chlorophenyl)phenol (MW 239.09, additional chloro substituent) , this compound offers a defined physicochemical profile that allows researchers to isolate the contribution of a single ortho-methyl group on the distal phenyl ring. Such studies are relevant to understanding substituent effects on antimicrobial activity, enzyme inhibition, or membrane partitioning behavior of chlorinated phenolic compounds.

Analytical Reference Standard

With defined purity specifications (95–96%) and well-characterized physicochemical properties including exact mass of 218.04985 Da , 3-chloro-5-(2-methylphenyl)phenol is suitable as a reference compound for analytical method development in HPLC or GC-MS. The compound's LogP of 4.43 predicts retention behavior on reversed-phase columns (C18 retention time correlating with lipophilicity), while the presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl:³⁷Cl ratio approximately 3:1) for mass spectrometric confirmation. This analytical utility distinguishes it from non-chlorinated biphenyl-3-ol analogs lacking the characteristic chlorine isotopic pattern.

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